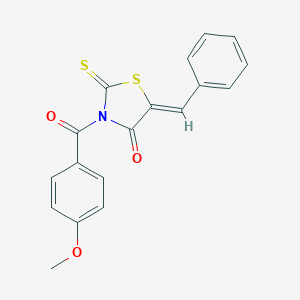
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine, also known as BBR-2, is a small molecule that has shown promising results in various scientific research studies. It is a rhodanine derivative that has been synthesized and studied extensively for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. Additionally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been used as a tool in various biochemical and physiological studies due to its ability to modulate certain signaling pathways.
Mécanisme D'action
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine also activates AMPK, a protein kinase that regulates cellular metabolism. Additionally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been shown to modulate the activity of various enzymes, including acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes. Additionally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and modulate intracellular signaling pathways. Additionally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been shown to have low toxicity and is well-tolerated in animal models. However, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the effects of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine can vary depending on the concentration used and the experimental conditions.
Orientations Futures
There are several future directions for the study of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine. One potential area of research is the development of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine analogs with improved pharmacokinetic properties. Additionally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine could be studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Finally, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine could be studied in combination with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine is a promising small molecule that has shown potential applications in medicine and biochemistry. It has anti-inflammatory, antioxidant, and anti-tumor properties and has been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine exerts its effects through multiple mechanisms and has a wide range of biochemical and physiological effects. While 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has some limitations for lab experiments, it is a valuable tool for scientific research and has several potential future directions for study.
Méthodes De Synthèse
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine can be synthesized through a multistep process involving the condensation of 4-methoxybenzoyl chloride with 5-benzylidene-2-thioxo-4-thiazolidinone. The resulting compound is then subjected to cyclization to obtain 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine. The synthesis of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine is a complex process and requires specialized equipment and expertise.
Propriétés
Nom du produit |
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine |
|---|---|
Formule moléculaire |
C18H13NO3S2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-methoxybenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11- |
Clé InChI |
RNRCTMRSSLTLCD-PTNGSMBKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

